molecular formula C6H5BrFNO B2752565 (6-Bromo-5-fluoropyridin-3-yl)methanol CAS No. 1227502-23-9

(6-Bromo-5-fluoropyridin-3-yl)methanol

Cat. No.: B2752565
CAS No.: 1227502-23-9
M. Wt: 206.014
InChI Key: YETOCIUZFCFMGA-UHFFFAOYSA-N
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Preparation Methods

Chemical Reactions Analysis

Types of Reactions

(6-Bromo-5-fluoropyridin-3-yl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired product but typically involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions include various derivatives of pyridine, such as aldehydes, carboxylic acids, alcohols, and amines. These derivatives have significant applications in further chemical synthesis and research .

Scientific Research Applications

(6-Bromo-5-fluoropyridin-3-yl)methanol is widely used in scientific research due to its versatile chemical properties. Some of its applications include:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (6-Bromo-5-fluoropyridin-3-yl)methanol involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, making it a valuable tool in biochemical and pharmacological studies.

Comparison with Similar Compounds

Similar Compounds

  • (6-Chloro-5-fluoropyridin-3-yl)methanol
  • (6-Bromo-4-fluoropyridin-3-yl)methanol
  • (6-Bromo-5-chloropyridin-3-yl)methanol

Uniqueness

Compared to similar compounds, (6-Bromo-5-fluoropyridin-3-yl)methanol stands out due to its specific bromine and fluorine substitution pattern, which imparts unique chemical reactivity and biological activity. This makes it particularly useful in targeted chemical synthesis and specialized research applications.

Properties

IUPAC Name

(6-bromo-5-fluoropyridin-3-yl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrFNO/c7-6-5(8)1-4(3-10)2-9-6/h1-2,10H,3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YETOCIUZFCFMGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1F)Br)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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